molecular formula C8H8O3 B083384 Methyl phenyl carbonate CAS No. 13509-27-8

Methyl phenyl carbonate

Cat. No. B083384
CAS RN: 13509-27-8
M. Wt: 152.15 g/mol
InChI Key: XTBFPVLHGVYOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of MPC can be achieved through the reaction between dimethyl carbonate and diphenyl carbonate, with optimal conditions involving a 1:1 molar ratio, a reaction temperature of 154°C, and a duration of 9 hours using Bu2SnO as the catalyst, yielding a product rate of 52.3% (Zhou, 2011). Additionally, methyl formate has been utilized as a carbonylating agent in the production of MPC from phenol, showcasing its efficiency and green chemistry aspect by avoiding toxic CO gas (Yalfani et al., 2013).

Molecular Structure Analysis

The structure of MPC has been characterized through various spectroscopic methods, including 1H NMR, indicating the molecular integrity and the presence of distinct functional groups relevant to its chemical identity and reactivity.

Chemical Reactions and Properties

MPC exhibits significant carbomethoxylating reactivity towards aromatic amines under mild conditions in the presence of group 3 metal (Sc, La) triflate catalysts. This reactivity is crucial for applications in carbamation processes, demonstrating MPC's versatility as a reagent (Distaso & Quaranta, 2004).

Physical Properties Analysis

The physical properties, such as solid-liquid equilibria and temperature dependence of densities, refractive indices, and kinematic viscosities of systems containing MPC, have been determined. These studies provide essential data for the separation design and synthesis process optimization (Shin et al., 2014).

Chemical Properties Analysis

MPC's chemical properties, particularly its role in CO2 capture and conversion into valuable chemicals, underline its environmental and industrial significance. A notable process involves the carbonylation of phenol with CO2 and methanol, showcasing a sustainable and eco-friendly technique for MPC production (Zheng et al., 2021).

Scientific Research Applications

  • Green Synthesis Processes : MPC can be synthesized from phenol using methyl formate as a green and efficient carbonylating agent. This approach is considered environmentally friendly and more efficient than using toxic CO gas, with the potential to produce other useful carbonylated products like dimethyl carbonate and dimethyl oxalate (Yalfani et al., 2013).

  • Electrolyte Additives in Lithium-ion Batteries : MPC, along with other phenyl carbonates, has been evaluated as an electrolyte additive in lithium-ion batteries. Studies have shown that these additives can act as solid electrolyte interphase modifiers, improving the battery's performance and efficiency (Petibon et al., 2015).

  • Carbamate Synthesis : MPC can be used as a carbonylation and methylation reagent in the synthesis of carbamate, an important chemical with various applications. The synthesis process and the structure of the products have been extensively studied (Zhou Guo-ding, 2011).

  • Carbon Dioxide Capture and Conversion : MPC synthesis via the carbonylation of phenol with carbon dioxide and methanol has been researched. This process presents a sustainable and environmentally friendly technique for the production of MPC, extending the chemical utilization of CO2 (Leizhi Zheng et al., 2021).

  • Catalysis and Chemical Reactions : MPC has been investigated as a carbomethoxylating agent of aromatic amines in the presence of certain catalysts. This research opens up possibilities for using MPC in various catalytic and chemical synthesis processes (Distaso & Quaranta, 2004).

  • Pharmaceutical Applications : MPC's derivative, methyl N-phenyl carbamate, is a key material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen (Molleti & Yadav, 2017).

  • Kinetics and Mechanism Studies : The reaction kinetics and mechanisms involving MPC, such as the reverse disproportionation reaction to diphenyl carbonate, have been explored to understand the essence of these reactions better (Xia Yin et al., 2019).

Safety And Hazards

Methyl phenyl carbonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future of Methyl phenyl carbonate lies in the development of more efficient and environmentally benign synthetic routes . The prospect of electrochemical synthesis of organic carbonates is being explored as a sustainable alternative .

properties

IUPAC Name

methyl phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBFPVLHGVYOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159247
Record name Carbonic acid, methyl phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl phenyl carbonate

CAS RN

13509-27-8
Record name Carbonic acid, methyl phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, methyl phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A transesterification reaction was performed between dimethyl carbonate and phenol to obtain methyl phenyl carbonate. The obtained methyl phenyl carbonate was subjected to a disproportionation reaction to obtain a diphenyl carbonate product containing about 90 ppm by weight of methyl phenyl carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the aforesaid apparatus, at 145° C., were charged 74 g of phenyl acetate and, gradually, 90 g of dimethyl carbonate and 1 g of titanium tetramethoxide. Methyl acetate being continuously distilled, after 4 hours there were obtained 80% by mole of diphenyl carbonate and 18% by mole of phenyl methyl carbonate, at selectivity higher than 98% and 97% conversion of methyl acetate.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

The same procedure was selected as in Example 1. However, the reactor used was a 20-tray bubble-cap tray column 2 m in length and 5 cm in diameter. 500 g/h of phenol and 0.5 mol % of poly[oxy(butylhydroxystannylene)] were added at the head of the column, 500 g/h of gaseous dimethyl carbonate were added at the foot of the column. After one pass through the column, 554 g/h of a bottom product of composition 23.2% by weight of methyl phenyl carbonate, 2.1% by weight of diphenyl carbonate and 74.7% by weight of phenol were obtained, which still contained the catalyst. After a second pass of this product in the manner described in Example 1, 615 g/h of a bottom product of composition 36.8% by weight of methyl phenyl carbonate, 9.1% by weight of diphenyl carbonate and 54.1% by weight of phenol were obtained. After a third column pass, 670 g/h of a bottom product of composition 45.5% by weight of methyl phenyl carbonate, 14.3% by weight of diphenyl carbonate and 40.2% by weight of phenol were obtained. This corresponds to a space-time yield for the formation of methyl phenyl carbonate and diphenyl carbonate, based on three column passes, of 0.034 kg 1-1 h-1. After the fourth pass of the bottom product, in which no dimethyl carbonate was conducted in counter-current, the bottom product had the composition 13.5% by weight of methyl phenyl carbonate, 50.7% by weight of diphenyl carbonate and 35.8% by weight of phenol, which gives a space-time yield for the formation of methyl phenyl carbonate and diphenyl carbonate, based on 4 column passes, of 0.032 g 1-1 h-1. Here also, the catalyst was not removed at any stage, but recycled in all passes with the bottom product. The bottom compositions were determined by gas chromatographic analysis (GC) as % by weight compositions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A liquid mixture of 150 g/h of phenol and 0.5 mol % of poly[oxy(butylhydroxystannylene)](--BuSn(OH)--O]n), preheated to 160° C., was continuously metered at the head into a column 185 cm in length and 28 mm in diameter isothermically thermostatted to 180° C. and filled with V4A stainless steel wire mesh rings (3×3 mm). 150 g/h of gaseous dimethyl carbonate were supplied in counter-current to this liquid stream, which dimethyl carbonate had been vaporised in a separate apparatus and fed into the column 35 cm above the column foot. At the top end of the column, which had a short enrichment part (15 cm adiabatic column equipped with a reflux divider), a mixture of methanol and dimethyl carbonate (head product) was continuously withdrawn, at the foot of the column, which had a short stripping part (35 cm oil-heated tube coil evaporator), 162 g/h of a mixture of 15.1% by weight of methyl phenyl carbonate, 1.6% by weight of diphenyl carbonate, 83.3% by weight of phenol and the catalyst (bottom product) were continuously withdrawn. The bottom product collected in a period of 4.5 h was subjected to intermediate storage and after completion of the first pass, was again fed to the head of the column at the same space-time loading and gaseous dimethyl carbonate was supplied in counter-current to this under conditions unchanged from the first pass. 173 g/h of a mixture of 26.3% by weight of methyl phenyl carbonate, 7.9% by weight of diphenyl carbonate and 65.8% by weight of phenol were now withdrawn at the column foot together with the catalyst (second pass). In a third pass of the product obtained from the second pass with a counter-current of dimethyl carbonate, 180 g/h of a bottom product of composition 28.6% by weight of methyl phenyl carbonate, 10.5% by weight of diphenyl carbonate and 60.8% by weight of phenol were obtained. This corresponds to a space-time yield for the methyl phenyl carbonate and diphenyl carbonate formation, based on three column passes, of 0.021 kg 1-1 h-1. When this mixture was then fed a fourth time in at the head of the column, without a counter-current of dimethyl carbonate, 196 g/h of a bottom product of composition 8.8% by weight of methyl phenyl carbonate, 34.7% by weight of diphenyl carbonate and 56.4% by weight of phenol were obtained, which gives a space-time yield for the formation of methyl phenyl carbonate and diphenyl carbonate, based on 4 column passes, of 0.020 kg 1-1 h-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
BuSn(OH)--O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl phenyl carbonate
Reactant of Route 2
Reactant of Route 2
Methyl phenyl carbonate
Reactant of Route 3
Reactant of Route 3
Methyl phenyl carbonate
Reactant of Route 4
Reactant of Route 4
Methyl phenyl carbonate
Reactant of Route 5
Reactant of Route 5
Methyl phenyl carbonate
Reactant of Route 6
Reactant of Route 6
Methyl phenyl carbonate

Citations

For This Compound
457
Citations
L Zheng, G Yang, X Hu, Z Zhang - Journal of Environmental Chemical …, 2021 - Elsevier
… Herein, we designed a new and efficient route to synthesize methyl phenyl carbonate (MPC) via the carbonylation of phenol (PhOH) with CO 2 and methanol (CH 3 OH). PhOH and CH …
Number of citations: 11 www.sciencedirect.com
W Qiu, J Xia, L Chen, JR Dahn - Journal of Power Sources, 2016 - Elsevier
The effectiveness of methyl phenyl carbonate and diphenyl carbonate as electrolyte additives either singly or in combination with methylene methyl disulfonate and tris(-trimethyl-silyl)-…
Number of citations: 60 www.sciencedirect.com
SH Shin, IY Jeong, YS Jeong, SJ Park - Fluid Phase Equilibria, 2014 - Elsevier
… have examined the separation design properties, particularly, the phase equilibria and the physical properties for systems containing the reaction intermediate methyl phenyl carbonate (…
Number of citations: 22 www.sciencedirect.com
J Haubrock, W Wermink, GF Versteeg… - Industrial & …, 2008 - ACS Publications
… (DMC) and phenol to methyl phenyl carbonate (MPC) and the subsequent disproportion and transesterification reaction of methyl phenyl carbonate (MPC) to diphenyl carbonate (DPC) …
Number of citations: 46 pubs.acs.org
S Wang, Y Zhang, T Chen, G Wang - Journal of Molecular Catalysis A …, 2015 - Elsevier
MoO 3 /SiO 2 were prepared by different methods and used as heterogeneous catalysts for the liquid-phase disproportionation of methyl phenyl carbonate (MPC) to diphenyl carbonate (…
Number of citations: 38 www.sciencedirect.com
S Wang, H Niu, J Wang, T Chen, G Wang, J Zhang - RSC advances, 2019 - pubs.rsc.org
Diphenyl carbonate (DPC) is a type of versatile industrial chemical, and the disproportionation of methyl phenyl carbonate (MPC) is a key step to produce DPC. However, the design …
Number of citations: 8 pubs.rsc.org
T Yoshida, M Sasaki, F Hirata, Y Kawamani… - Applied Catalysis A …, 2005 - Elsevier
… )cyclohexane, with methyl phenyl carbonate, were investigated under mild conditions. Methoxycarbonylation of aliphatic diamines with methyl phenyl carbonate proceeds selectively in …
Number of citations: 15 www.sciencedirect.com
S Wang, T Chen, G Wang, C Cui, H Niu, C Li - Applied Catalysis A: General, 2017 - Elsevier
… This route was a two-step process consisting of the transesterification of phenol and DMC into methyl phenyl carbonate (MPC) (Scheme 1, Eq. (1)), followed by the further …
Number of citations: 8 www.sciencedirect.com
M Distaso, E Quaranta - Journal of Catalysis, 2004 - Elsevier
… We have focused also on methyl phenyl carbonate (MPC) as a potential carbomethoxylating substrate: (3)ArNH 2 +MeOC(O)OPh→ArNHC(O)OMe+PhOH Growing attention, in fact, is …
Number of citations: 30 www.sciencedirect.com
Y Ono - Catalysis Today, 1997 - Elsevier
… The transesterification of DMC with phenol gives methyl phenyl carbonate, which is converted into diphenyl carbonate (DPC) by disproportionation. MoO3/SiO 2 is an active catalyst for …
Number of citations: 292 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.